molecular formula C14H11ClN2O2 B509581 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol CAS No. 874592-17-3

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol

Cat. No.: B509581
CAS No.: 874592-17-3
M. Wt: 274.7g/mol
InChI Key: BHJAESJZGKKGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol is a synthetic compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.67 g/mol. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol typically involves the reaction of 5-chloro-1,3-benzoxazole with 4-amino-2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted phenol derivatives .

Scientific Research Applications

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound is used in biological studies to investigate its effects on different biological systems.

    Industry: It is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol involves its interaction with specific molecular targets and pathways in biological systems. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol include:

  • 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
  • 4-chloro-2-amino phenol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c1-7-4-9(16)6-10(13(7)18)14-17-11-5-8(15)2-3-12(11)19-14/h2-6,18H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAESJZGKKGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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